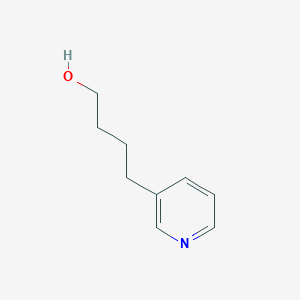

4-(3-Pyridyl)-1-butanol

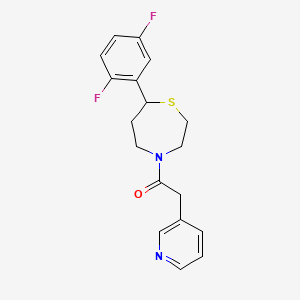

Übersicht

Beschreibung

4-(3-Pyridyl)-1-butanol is an organic compound that features a pyridine ring attached to a butanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyridine and butanol, making it useful in various chemical and biological applications.

Wirkmechanismus

Target of Action

4-(3-Pyridyl)-1-butanol is a compound that has been associated with various biological activities. In particular, one study mentioned the synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as potential anti-AD agents with target selectivity toward BACE1 .

Mode of Action

It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the biological activity of the targets.

Biochemical Pathways

It is known that nicotine metabolism, which involves compounds similar to this compound, results in the formation of cotinine . This suggests that this compound may also be involved in similar biochemical pathways.

Pharmacokinetics

It is known that nicotine, a compound with a similar structure, is a substrate of cyp2a6 . This suggests that this compound may also be metabolized by CYP2A6, affecting its ADME properties and bioavailability.

Result of Action

It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that this compound may also have similar effects.

Action Environment

It is known that smoking, which introduces compounds similar to this compound into the body, can reshape gut microbiota . This suggests that environmental factors such as smoking may influence the action of this compound.

Biochemische Analyse

Biochemical Properties

4-(3-Pyridyl)-1-butanol interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the physico-chemical properties of NNK diazonium ion, a well-known alkylating agent . The nature of these interactions is complex and can influence the shape, bonding, charge distribution, and ro-vibrational features of the involved molecules .

Cellular Effects

The effects of this compound on cells are diverse. It has been associated with the activation of the transcription factor nuclear factor κB (NF-κB), a downstream signaling component associated with several human illnesses, including cancer . It also influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the activation of the NF-κB pathway, which controls the expression of multiple genes involved in tumor progression and metastasis . It also plays a role in the metabolic activation pathways of carcinogenic tobacco-specific nitrosamines .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. In laboratory settings, it has been observed that this compound can induce preneoplastic lesions in lungs, with effects varying over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that a single dose of 25 mg/kg body weight is sufficient to induce preneoplastic lesions in Wistar rat lungs

Metabolic Pathways

This compound is involved in various metabolic pathways. It plays a role in the metabolic activation pathways of carcinogenic tobacco-specific nitrosamines . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridyl)-1-butanol typically involves the reaction of pyridine with butanal in the presence of a reducing agent. One common method is the Grignard reaction, where pyridine is reacted with butanal in the presence of a Grignard reagent such as methylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Pyridyl)-1-butanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: 4-(3-Pyridyl)-butanone or 4-(3-Pyridyl)-butanal.

Reduction: 4-(3-Pyridyl)-butylamine.

Substitution: 4-(3-Pyridyl)-butyl chloride or 4-(3-Pyridyl)-butyl bromide.

Wissenschaftliche Forschungsanwendungen

4-(3-Pyridyl)-1-butanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3-Pyridyl)-butanone: Similar structure but with a ketone group instead of a hydroxyl group.

4-(3-Pyridyl)-butylamine: Contains an amine group instead of a hydroxyl group.

4-(3-Pyridyl)-butyl chloride: Contains a chloride group instead of a hydroxyl group.

Uniqueness

4-(3-Pyridyl)-1-butanol is unique due to its combination of a pyridine ring and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields, from organic synthesis to biological research.

Eigenschaften

IUPAC Name |

4-pyridin-3-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-6,8,11H,1-2,4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJCBIYBTLQPQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879577 | |

| Record name | 3-PYRIDINEBUTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60753-14-2 | |

| Record name | 3-PYRIDINEBUTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is 4-(3-Pyridyl)-1-butanol and why is it significant in research?

A1: this compound is a metabolite of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK is a potent carcinogen found in tobacco products and is linked to various cancers, including lung cancer. Studying this compound provides insights into NNK metabolism and potential strategies for mitigating its harmful effects.

Q2: How does this compound relate to tobacco-specific nitrosamines?

A2: this compound is specifically mentioned as a metabolite of NNK, a prominent tobacco-specific nitrosamine (TSNA). [, ] This means that when NNK is broken down in the body, this compound is one of the resulting compounds.

Q3: Have researchers identified this compound in biological samples?

A3: Yes, studies have successfully measured this compound, sometimes referred to as NNAL, in the urine of pregnant women. [] Additionally, it has been detected in the saliva of individuals who use oral snuff. [, ] These findings highlight its relevance as a potential biomarker for exposure to certain tobacco-specific carcinogens.

Q4: What methods do researchers use to analyze and quantify this compound?

A4: Several analytical techniques are employed to study this compound, including:

- Gas Chromatography coupled with Thermal Energy Analysis (GC-TEA): This method has been used to quantify this compound in saliva samples. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides structural confirmation and quantification of this compound in biological samples like saliva. []

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive method enables researchers to measure low concentrations of this compound in urine samples, making it valuable for exposure assessment. []

- Capillary Zone Electrophoresis (CZE) and Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-MS): These techniques, particularly when combined with solid-phase extraction (SPE), offer efficient separation, identification, and quantification of this compound in complex biological matrices like rabbit serum. []

Q5: Is there a relationship between the structure of this compound and its biological activity?

A5: While the provided research doesn’t directly assess the structure-activity relationship of this compound, it does highlight the importance of the parent compound NNK’s structure in its carcinogenic potential. [] Further research specifically targeting this compound's structure-activity relationship is needed.

Q6: Has this compound been studied in animal models?

A6: Although not directly stated in the provided abstracts, research indicates that metabolites of NNK, potentially including this compound, are being investigated for their tumorigenic properties in animal models like mice and rats. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2877006.png)

![2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2877014.png)

![Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate](/img/structure/B2877015.png)

![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2877016.png)

![benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2877019.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2877028.png)